molecular formula C21H39NO6 B1677593 Myriocin CAS No. 35891-70-4

Myriocin

Cat. No. B1677593
CAS RN: 35891-70-4
M. Wt: 401.5 g/mol
InChI Key: ZZIKIHCNFWXKDY-ANSFIGKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myriocin, also known as antibiotic ISP-1 and thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus, Isaria sinclairii . It is a very potent inhibitor of serine palmitoyltransferase, the first step in sphingosine biosynthesis . Due to this property, it is used in biochemical research as a tool for depleting cells of sphingolipids .


Synthesis Analysis

This compound has been found to suppress monocyte–macrophage differentiation and M2 polarization of macrophages . It also inhibits the expression of anti-inflammatory cytokines and secretion of proangiogenic factors .


Molecular Structure Analysis

This compound can interact with dsDNA from cells . The intracellular-targeted mechanism of action was also supported by transcriptomic and proteomic analyses .


Chemical Reactions Analysis

This compound has been shown to exhibit activity against certain cells by targeting intracellular molecules . It can interact with dsDNA from these cells .


Physical And Chemical Properties Analysis

This compound is a crystalline antifungal compound . This paper deals with the production, isolation, and purification, as well as the physical, chemical and biological properties of this compound and one of its derivatives, anhydrothis compound .

Scientific Research Applications

Neurological Impact

Myriocin has been studied for its effects on brain neurotransmitter levels, where it altered dopamine, norepinephrine, and serotonin concentrations in different brain regions of mice without concurrently inhibiting brain sphingolipid biosynthesis. This suggests this compound can influence neurotransmitter metabolism independently of its effects on sphingolipid biosynthesis in the nervous system (Osuchowski et al., 2004).

Cardiovascular Applications

Research has demonstrated this compound's efficacy in reducing atherosclerotic plaques in hyperlipidemic mice. By inhibiting sphingolipid biosynthesis, this compound significantly lowered plasma levels of cholesterol, triglycerides, and sphingolipids, leading to the regression of pre-existing atherosclerotic lesions and formation of a stable plaque phenotype (Park et al., 2008).

Ophthalmological Uses

A novel ophthalmic formulation of this compound has shown potential for treating retinitis pigmentosa, a group of genetic disorders affecting retinal function. This formulation was able to significantly decrease retinal sphingolipid levels, suggesting its suitability for further clinical evaluation (Platania et al., 2019).

Dermatological Effects

In dermatological research, this compound increased melanin synthesis in Mel-Ab cells and a skin equivalent model, suggesting potential therapeutic applications for hypopigmentary skin diseases like vitiligo or for sunless tanning (Li et al., 2014).

Antifungal and Antiviral Properties

Originally identified as an antifungal compound from Myriococcum albomyces, this compound exhibits strong in vitro activity against yeasts and dermatophytes. Its antifungal mechanism and potential therapeutic uses, however, are limited by its toxicity (Kluepfel et al., 1972). Furthermore, this compound has been shown to promote human herpes simplex virus-2 infection, indicating its complex role in viral pathogenesis (Wang et al., 2015).

Immunological Impact

This compound's immunosuppressive properties are attributed to its inhibition of serine palmitoyltransferase, thereby affecting sphingolipid biosynthesis. This action has implications for T-lymphocyte populations, suggesting potential applications in immune regulation (Johnson et al., 2004).

Mechanism of Action

Target of Action

Myriocin, also known as thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus, Isaria sinclairii . The primary target of this compound is serine palmitoyltransferase , which is the first step in sphingosine biosynthesis . This enzyme plays a crucial role in the synthesis of sphingolipids, a class of lipids that are involved in various cellular processes, including signal transmission and cell recognition .

Mode of Action

This compound acts as a potent inhibitor of serine palmitoyltransferase . By inhibiting this enzyme, this compound interferes with the biosynthesis of sphingosine, thereby depleting cells of sphingolipids . This disruption in sphingolipid production can lead to various changes in cellular functions, depending on the specific roles of these lipids in different cell types .

Biochemical Pathways

The inhibition of serine palmitoyltransferase by this compound affects the sphingolipid biosynthesis pathway . Sphingolipids are essential components of cell membranes and have various biological functions, including signal transduction and protein sorting . By inhibiting the production of sphingolipids, this compound can affect these downstream processes . Additionally, this compound has been found to influence the posttranscriptional processing of gene products by triggering the main retained intron events of novel alternative splicing . It targets key genes or proteins in the ribosome biogenesis in eukaryotes pathway, resulting in disordered translation .

Pharmacokinetics

This suggests that the compound may have significant bioavailability and can interact effectively with its target within the body . .

Result of Action

The inhibition of serine palmitoyltransferase by this compound leads to a decrease in sphingolipid production, which can have various effects at the molecular and cellular levels . For instance, this compound has been shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line . Additionally, this compound exhibits anticancer activity by inducing apoptotic cell death or inhibiting the proliferation of melanoma cells through cell cycle arrest .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth conditions of the Isaria sinclairii fungus from which this compound is derived could potentially affect the compound’s production and potency . Additionally, the cellular environment can influence the action of this compound. For example, the presence of other compounds or changes in cellular conditions could potentially affect the compound’s ability to inhibit serine palmitoyltransferase and disrupt sphingolipid biosynthesis .

Safety and Hazards

Myriocin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Myriocin has been found to suppress tumor growth by modulating macrophage polarization and function through the PI3K/Akt/mTOR pathway . It has also been found to have a critical regulatory role in cardiac remodeling and energy production . Future studies to determine whether this compound regulates the metabolism of macrophages should be conducted .

properties

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046360
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35891-70-4
Record name (+)-Myriocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thermozymocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myriocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRIOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myriocin
Reactant of Route 2
Myriocin
Reactant of Route 3
Myriocin
Reactant of Route 4
Myriocin
Reactant of Route 5
Myriocin
Reactant of Route 6
Myriocin

Q & A

Q1: What is the primary target of myriocin?

A1: this compound is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first and rate-limiting step in sphingolipid biosynthesis. [, ]

Q2: How does this compound interact with SPT?

A2: this compound initially forms an external aldimine with pyridoxal-5'-phosphate (PLP), a cofactor of SPT, at the active site. This complex then undergoes a catalytic degradation, forming a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a lysine residue essential for SPT activity. []

Q3: What are the downstream effects of SPT inhibition by this compound?

A3: SPT inhibition by this compound leads to a decrease in the intracellular pool of sphingolipid intermediates, including ceramide, sphingomyelin, sphingosine-1-phosphate, and glycosphingolipids. [, ] This disruption of sphingolipid metabolism has been linked to various cellular processes, including cell cycle arrest, apoptosis, inflammation, and lipid metabolism. [, , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H39NO6 and a molecular weight of 397.54 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in the presented abstracts, techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are commonly employed for this compound identification and quantification. [, , , ]

Q6: How do structural modifications of this compound affect its activity?

A6: Studies synthesizing and evaluating this compound analogs have revealed key structure-activity relationships. For instance, 14-deoxothis compound, a this compound derivative, exhibits significantly increased immunosuppressive activity compared to the parent compound. [, ] Introducing a group with UV characteristic absorption peaks, like in the case of a this compound derivative with a 9-fluorenylmethoxycarbonyl group, allows for quantitative analysis using HPLC. [] These findings highlight the importance of specific structural features for this compound's biological activity.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research papers do not elaborate on this compound's stability under different conditions.

Q8: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?

A8: Researchers have developed a nanotechnological formulation of this compound using a nanostructured lipid carrier (NLC) for ophthalmic topical delivery. This formulation demonstrated effective this compound levels in the back of the eye in animal models, suggesting its potential for treating retinal diseases like retinitis pigmentosa. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While detailed ADME data is not provided in the abstracts, studies using radiolabeled this compound could provide valuable insights into its pharmacokinetic profile.

Q10: What is the in vivo activity and efficacy of this compound in animal models?

A10: this compound has shown promising results in various animal models. In apoE-deficient mice, a model for atherosclerosis, this compound treatment significantly reduced atherosclerotic lesion area, suggesting its potential as an anti-atherosclerotic agent. [, ] In a mouse model of melanoma, both intradermal and intraperitoneal administration of this compound significantly inhibited tumor formation. [] These findings highlight this compound's therapeutic potential in different disease contexts.

Q11: What cell-based assays have been used to study this compound's effects?

A11: Researchers have employed various cell-based assays to investigate this compound's effects on cell proliferation, apoptosis, and signaling pathways. For instance, this compound inhibited the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. [] It also increased melanin synthesis in Mel-Ab cells, a model for melanogenesis. []

Q12: Has this compound been tested in any clinical trials?

A12: The provided research papers do not mention any clinical trials involving this compound.

Q13: What is the toxicity profile of this compound?

A13: While this compound has shown promising therapeutic effects in preclinical studies, its toxicity profile requires further investigation. A study in rats revealed that this compound treatment, while preventing muscle ceramide accumulation, did not prevent muscle fiber atrophy during short-term mechanical unloading and induced hepatotoxicity. [] These findings emphasize the need for careful dose optimization and safety evaluations in future studies.

Q14: Are there any specific strategies for targeted delivery of this compound?

A14: Besides the development of an ophthalmic topical nanoformulation, [] further research is needed to explore targeted drug delivery strategies for this compound to enhance its efficacy and minimize potential off-target effects.

Q15: What analytical methods are used to characterize and quantify this compound?

A15: Researchers commonly employ techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the accurate quantification of this compound in biological samples, including animal tissues. [] Additionally, high-performance liquid chromatography (HPLC) is utilized for the analysis of this compound and its derivatives. []

Q16: How does this compound affect Candida auris susceptibility to antifungal drugs?

A16: this compound has been shown to enhance the antifungal activity of amphotericin B against Candida auris, a multidrug-resistant fungal pathogen. This effect is attributed to this compound's ability to increase fungal susceptibility to amphotericin B by inhibiting sphingolipid biosynthesis. []

Q17: What is the role of sphingolipid metabolism in hepatitis B virus (HBV) replication?

A17: A study demonstrated that combining this compound with pegylated interferon (PEG-IFN) synergistically suppresses HBV replication in vivo without causing hepatotoxicity. This finding suggests that targeting host sphingolipid biosynthesis could be a promising therapeutic strategy for HBV infection. []

Q18: How does this compound impact lipid metabolism in the liver?

A18: this compound treatment has been shown to reduce the synthesis rate of not only ceramides but also diacylglycerols in the liver of rats fed a high-fat diet, leading to improved insulin sensitivity. [] This effect highlights the complex interplay between sphingolipid metabolism and other lipid metabolic pathways.

Q19: What is the role of this compound in regulating autophagy?

A19: this compound administration has been shown to activate the transcription of genes involved in autophagy, a cellular process crucial for maintaining cellular homeostasis by degrading and recycling cellular components. [] This finding suggests a potential role for this compound in modulating autophagy, which could have implications for various diseases.

Q20: How does this compound affect yeast lifespan?

A20: Studies in yeast have shown that this compound treatment can extend lifespan by inducing global changes in gene expression, activating the Snf1/AMPK pathway, and down-regulating the PKA and TORC1 pathways. [, ] These findings highlight the conserved nature of sphingolipid signaling pathways and their importance in regulating longevity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.